molecular formula C12H17N5O B7165906 N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide

Cat. No.: B7165906
M. Wt: 247.30 g/mol
InChI Key: LBWSWCCTRZEOPV-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-4-17(9-10-8-16(3)14-13-10)12(18)11-6-5-7-15(11)2/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWSWCCTRZEOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=N1)C)C(=O)C2=CC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Triazole Ring:

    Coupling of the Two Rings: The pyrrole and triazole rings can be coupled through a nucleophilic substitution reaction, where the nitrogen atom of the triazole ring attacks an electrophilic carbon on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but may include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide
  • N-ethyl-1-methyl-N-[(1-ethyltriazol-4-yl)methyl]pyrrole-2-carboxamide
  • N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-3-carboxamide

Uniqueness

N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide is unique due to its specific combination of the pyrrole and triazole rings, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry, materials science, and agrochemicals.

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